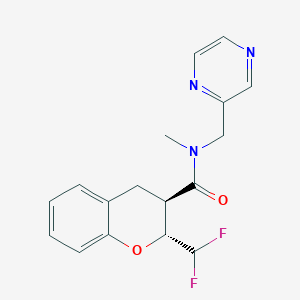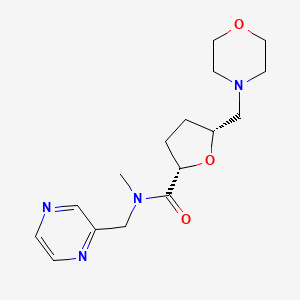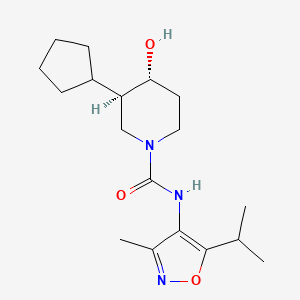![molecular formula C18H23N3O2 B7346565 (3S)-3-ethyl-4-[(4-methyl-2-phenyl-1,3-oxazol-5-yl)methyl]-1,4-diazepan-2-one](/img/structure/B7346565.png)
(3S)-3-ethyl-4-[(4-methyl-2-phenyl-1,3-oxazol-5-yl)methyl]-1,4-diazepan-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3S)-3-ethyl-4-[(4-methyl-2-phenyl-1,3-oxazol-5-yl)methyl]-1,4-diazepan-2-one, also known as Ro 15-4513, is a chemical compound that belongs to the class of benzodiazepine receptor antagonists. It was first synthesized in the early 1980s and has since been used in scientific research to investigate the mechanism of action of benzodiazepines and their effects on the central nervous system.
作用机制
The GABA-A receptor is a chloride ion channel that is activated by the neurotransmitter GABA. Benzodiazepines enhance the effects of GABA by binding to a specific site on the receptor, which increases the opening of the chloride ion channel and hyperpolarizes the neuron. (3S)-3-ethyl-4-[(4-methyl-2-phenyl-1,3-oxazol-5-yl)methyl]-1,4-diazepan-2-one 15-4513 binds to the same site on the receptor as benzodiazepines but does not activate the chloride ion channel. Instead, it blocks the effects of benzodiazepines and reverses their sedative, anxiolytic, and anticonvulsant effects.
Biochemical and Physiological Effects
This compound 15-4513 has been shown to have a number of biochemical and physiological effects in animal models and in vitro studies. It has been shown to block the sedative, anxiolytic, and anticonvulsant effects of benzodiazepines in rats and mice. It has also been shown to reverse the amnesic effects of benzodiazepines in rats and monkeys. In vitro studies have shown that this compound 15-4513 can inhibit the binding of benzodiazepines to the GABA-A receptor and can block the effects of benzodiazepines on the chloride ion channel.
实验室实验的优点和局限性
(3S)-3-ethyl-4-[(4-methyl-2-phenyl-1,3-oxazol-5-yl)methyl]-1,4-diazepan-2-one 15-4513 has several advantages for lab experiments. It is a potent and selective antagonist of the benzodiazepine site on the GABA-A receptor, which makes it a useful tool for investigating the mechanism of action of benzodiazepines. It is also relatively stable and can be stored for long periods of time without degradation.
However, there are also some limitations to the use of this compound 15-4513 in lab experiments. It has a relatively short half-life in vivo, which means that it must be administered frequently to maintain its effects. It can also have off-target effects on other receptors and ion channels, which can complicate the interpretation of results.
未来方向
There are several future directions for research on (3S)-3-ethyl-4-[(4-methyl-2-phenyl-1,3-oxazol-5-yl)methyl]-1,4-diazepan-2-one 15-4513 and its effects on the central nervous system. One area of interest is the role of the GABA-A receptor in the development and progression of neurological disorders such as epilepsy, anxiety, and depression. Another area of interest is the development of new benzodiazepine receptor antagonists that are more selective and have fewer off-target effects than this compound 15-4513. Finally, there is a need for more research on the pharmacokinetics and pharmacodynamics of this compound 15-4513, including its metabolism, distribution, and elimination from the body.
合成方法
The synthesis of (3S)-3-ethyl-4-[(4-methyl-2-phenyl-1,3-oxazol-5-yl)methyl]-1,4-diazepan-2-one 15-4513 involves several steps, including the reaction of 4-methyl-2-phenyl-1,3-oxazole-5-carboxylic acid with ethylamine to form the corresponding amide. This is followed by the reaction of the amide with 1,4-dibromobutane to form the desired diazepane ring. The final step involves the protection of the amino group with a Boc group and the reaction of the resulting compound with formaldehyde and paraformaldehyde to form the oxazole ring.
科学研究应用
(3S)-3-ethyl-4-[(4-methyl-2-phenyl-1,3-oxazol-5-yl)methyl]-1,4-diazepan-2-one 15-4513 has been widely used in scientific research to investigate the mechanism of action of benzodiazepines and their effects on the central nervous system. It is a potent and selective antagonist of the benzodiazepine site on the GABA-A receptor, which is responsible for the sedative, anxiolytic, and anticonvulsant effects of benzodiazepines.
属性
IUPAC Name |
(3S)-3-ethyl-4-[(4-methyl-2-phenyl-1,3-oxazol-5-yl)methyl]-1,4-diazepan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O2/c1-3-15-17(22)19-10-7-11-21(15)12-16-13(2)20-18(23-16)14-8-5-4-6-9-14/h4-6,8-9,15H,3,7,10-12H2,1-2H3,(H,19,22)/t15-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTVIKJOVFIRMPE-HNNXBMFYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(=O)NCCCN1CC2=C(N=C(O2)C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H]1C(=O)NCCCN1CC2=C(N=C(O2)C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2R,3R)-N-imidazo[1,2-a]pyridin-6-yl-2-(2-propan-2-ylpyrazol-3-yl)oxolane-3-carboxamide](/img/structure/B7346483.png)



![N-ethyl-3-[[2-[(2R)-2-ethyl-3-oxo-1,4-diazepan-1-yl]acetyl]amino]benzamide](/img/structure/B7346525.png)
![2-[(2S)-2-ethyl-3-oxo-1,4-diazepan-1-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B7346540.png)
![(3S)-3-ethyl-4-[[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]methyl]-1,4-diazepan-2-one](/img/structure/B7346543.png)
![2-[(2R)-2-ethyl-3-oxo-1,4-diazepan-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B7346548.png)
![(3R)-4-[[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-ethyl-1,4-diazepan-2-one](/img/structure/B7346555.png)
![(3S)-3-ethyl-4-[3-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)propyl]-1,4-diazepan-2-one](/img/structure/B7346557.png)
![N-(3,4-dichlorophenyl)-2-[(2S)-2-ethyl-3-oxo-1,4-diazepan-1-yl]acetamide](/img/structure/B7346558.png)
![(3S)-4-[[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-ethyl-1,4-diazepan-2-one](/img/structure/B7346564.png)
![(3S)-4-[(6-ethoxypyridin-2-yl)methyl]-3-ethyl-1,4-diazepan-2-one](/img/structure/B7346569.png)
![2-[[(2S)-2-ethyl-3-oxo-1,4-diazepan-1-yl]methyl]-7-methylpyrido[1,2-a]pyrimidin-4-one](/img/structure/B7346575.png)